1-金刚烷基二甲胺

描述

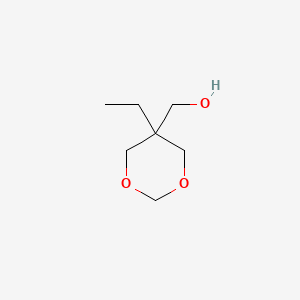

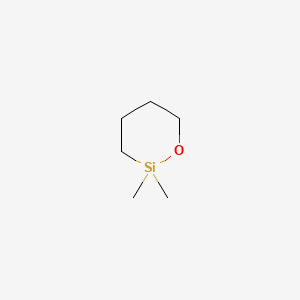

“N,N-Dimethyl-1-adamantanamine” is a chemical compound with the molecular formula C12H21N . It is also known by other names such as (Dimethylamino)adamantane, N,N-Dimethyl-1-adamantylamine, 1-(Dimethylamino)adamantane, and N,N-Dimethyladamantylamine .

Molecular Structure Analysis

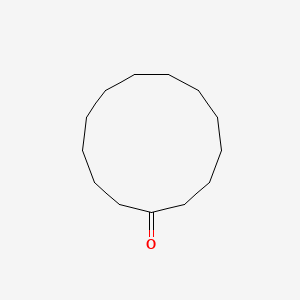

The molecular structure of “N,N-Dimethyl-1-adamantanamine” is quite unique. It consists of a three-dimensional framework of carbon atoms, forming a cage-like structure . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

“N,N-Dimethyl-1-adamantanamine” has a molecular weight of 179.3018 . It has a density of 1.0±0.1 g/cm3, a boiling point of 236.3±8.0 °C at 760 mmHg, and a flash point of 88.2±15.3 °C . It also has a molar refractivity of 55.3±0.4 cm3 .科学研究应用

沸石生产中的模板剂

1-金刚烷基二甲胺在沸石生产中用作模板剂 . 沸石是微孔铝硅酸盐矿物,通常用作商业吸附剂和催化剂。该化合物在合成过程中促进了沸石结构的形成,这对于确定所得沸石的性质和应用至关重要。

有机合成的中间体

该化合物在各种有机合成过程中用作中间体 . 其坚固的金刚烷核心提供了一个稳定的框架,可以被功能化以生产各种化学产品,包括药物和特种化学品。

金刚烷衍生物的结构研究

研究人员利用1-金刚烷基二甲胺来研究金刚烷取代的胺和酰胺的结构性质 . 这些研究提供了对体积大和空间位阻对分子结构影响的见解,这对新材料和药物的设计很重要。

纳米金刚石前驱体

该化合物正在被探索作为转化为纳米金刚石的前驱体 . 纳米金刚石在药物输送、成像以及工业环境中的研磨剂方面具有潜在的应用。金刚烷结构与金刚石晶格可叠加,使其成为此类转化的理想候选者。

抗病毒和神经保护药物设计

1-金刚烷基二甲胺的衍生物,如金刚烷胺,具有抗病毒和神经保护作用 . 这些衍生物用于治疗流感、帕金森病和阿尔茨海默病,突出了该化合物在药物化学中的重要性。

酰胺键旋转的研究

该化合物用于动态核磁共振实验,以研究酰胺键旋转的动力学和热力学 . 了解酰胺键旋转对于新型聚合物和生物活性分子的开发至关重要,因为它影响它们的稳定性和反应性。

安全和危害

When handling “N,N-Dimethyl-1-adamantanamine”, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. All sources of ignition should be removed, and personnel should be evacuated to safe areas .

作用机制

Target of Action

It’s important to note that the targets of a compound are usually proteins or enzymes that the compound interacts with to exert its effects .

Mode of Action

The mode of action typically involves the compound’s interaction with its targets and the resulting changes .

Biochemical Pathways

Biochemical pathways are a series of chemical reactions occurring within a cell, and a compound can affect these pathways by interacting with one or more components of the pathway .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound .

Result of Action

These effects can range from changes in cellular function to alterations in the expression of certain genes .

Action Environment

Environmental factors can include pH, temperature, and the presence of other compounds .

生化分析

Biochemical Properties

N,N-Dimethyl-1-adamantanamine plays a significant role in biochemical reactions, particularly in its interactions with sigma receptors. Sigma receptors are a unique class of receptors that modulate various proteins, including N-methyl-D-aspartate receptors and calcium ion channels . N,N-Dimethyl-1-adamantanamine has been shown to have a high affinity for sigma-1 receptors, which are widely distributed in the brain, spinal cord, and peripheral nerves . The interaction between N,N-Dimethyl-1-adamantanamine and sigma-1 receptors can influence various biochemical pathways, including those involved in neuronal protection, analgesia, and the treatment of drug abuse .

Cellular Effects

N,N-Dimethyl-1-adamantanamine has been observed to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with sigma-1 receptors can modulate the activity of several proteins and ion channels, leading to changes in cellular function . For example, the activation of sigma-1 receptors by N,N-Dimethyl-1-adamantanamine can enhance the release of neurotransmitters and promote neuronal survival . Additionally, this compound has been shown to affect the expression of genes involved in cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of N,N-Dimethyl-1-adamantanamine involves its binding interactions with sigma-1 receptors. Upon binding to these receptors, the compound can modulate the activity of various ion channels and enzymes . This modulation can lead to the inhibition or activation of specific biochemical pathways, resulting in changes in gene expression and cellular function . For instance, the binding of N,N-Dimethyl-1-adamantanamine to sigma-1 receptors can inhibit the activity of certain ion channels, thereby reducing calcium influx and protecting neurons from excitotoxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Dimethyl-1-adamantanamine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. In vitro metabolic stability studies have shown that the compound undergoes extensive metabolism in rat liver microsomes, with the N-methyl group being a major site of metabolism . Despite this extensive metabolism, N,N-Dimethyl-1-adamantanamine has demonstrated a slight improvement in metabolic stability compared to other similar compounds . Long-term studies have also indicated that the compound can maintain its effects on cellular function over extended periods .

Dosage Effects in Animal Models

The effects of N,N-Dimethyl-1-adamantanamine vary with different dosages in animal models. Studies have shown that the compound exhibits significant anticonvulsant activity at low doses, with a therapeutic index much higher than that of other similar compounds . At higher doses, N,N-Dimethyl-1-adamantanamine can cause toxic or adverse effects, including neurotoxicity and ataxia . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

N,N-Dimethyl-1-adamantanamine is involved in several metabolic pathways, including the oxidation of the adamantyl moiety and the N-methyl group . The compound interacts with various enzymes, such as cytochrome P450 enzymes, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics of N,N-Dimethyl-1-adamantanamine .

Transport and Distribution

The transport and distribution of N,N-Dimethyl-1-adamantanamine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various tissues, including the brain and peripheral nerves . The interaction with transporters and binding proteins can affect the localization and accumulation of N,N-Dimethyl-1-adamantanamine, influencing its overall bioavailability and therapeutic efficacy .

Subcellular Localization

N,N-Dimethyl-1-adamantanamine exhibits specific subcellular localization, which can impact its activity and function. The compound is known to localize to certain cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct N,N-Dimethyl-1-adamantanamine to specific organelles . The subcellular localization of the compound can influence its interactions with biomolecules and its overall biochemical effects .

属性

IUPAC Name |

N,N-dimethyladamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-13(2)12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBYCNFAXLUGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893535 | |

| Record name | N,N-Dimethyl-1-adamantanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

3717-40-6 | |

| Record name | (Dimethylamino)adamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3717-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-1-adamantanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-1-adamantanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions the use of β-Cyclodextrin and N,N-Dimethyl-1-adamantanamine in creating a pH-sensitive hydrogel. What is the role of N,N-Dimethyl-1-adamantanamine in this system, and how does its structure contribute to this function?

A1: In this study, N,N-Dimethyl-1-adamantanamine acts as the "guest" molecule in a host-guest system with β-Cyclodextrin as the "host." [] This interaction is crucial for the hydrogel's pH sensitivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。